molecular formula C19H21N3O3 B11035505 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11035505
M. Wt: 339.4 g/mol
InChI Key: HHEPTGMTAUXSDV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines a cyclohexyl group, a hydroxyethyl group, and a pyrido[4,3-b][1,6]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and 1,4-diketones. The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, while the hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Friedel-Crafts alkylation and continuous flow reactors for the nucleophilic substitution to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the naphthyridine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2-Cyclohexyl-8-(2-carboxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.

    Reduction: 2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-diol.

    Substitution: 2-Cyclohexyl-8-(2-alkoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Studies have shown that derivatives of naphthyridine can possess significant antibacterial effects. For instance, research on 1,8-naphthyridine derivatives indicates their potential as antibacterial agents against various pathogens . The structural features of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione may enhance its efficacy against resistant strains.
  • Anticancer Activities : Naphthyridine derivatives have been recognized for their anticancer properties. They act through multiple mechanisms such as apoptosis induction and inhibition of topoisomerases . The specific compound may exhibit similar properties, suggesting potential for development as an anticancer agent.
  • Neurological Applications : Compounds within the naphthyridine class have shown promise in treating neurological disorders like Alzheimer's disease. Their ability to inhibit monoamine oxidase (MAO) suggests they could be beneficial in managing symptoms associated with neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is essential for enhancing its biological activity. Variations in substituents on the naphthyridine scaffold can lead to significant changes in potency and selectivity against target enzymes or receptors.

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives:

  • Antibacterial Evaluation : A study evaluated various 1-naphthyridine derivatives against Gram-positive and Gram-negative bacteria using the cup and plate diffusion method. Results indicated that certain derivatives exhibited potent antibacterial activity at concentrations as low as 50 µg/ml .
  • Anticancer Mechanisms : Research focused on the synthesis of novel naphthyridine analogs demonstrated their ability to induce apoptosis in cancer cell lines through activation of caspase pathways and inhibition of cell proliferation markers .
  • Neurological Effects : Investigations into the neuroprotective effects of naphthyridine compounds highlighted their potential to inhibit MAO activity and reduce oxidative stress in neuronal models, suggesting therapeutic avenues for Alzheimer’s disease treatment .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
  • 2-Cyclohexyl-8-(2-ethoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Uniqueness

Compared to similar compounds, 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, which can enhance the compound’s solubility and binding properties in biological systems.

Biological Activity

2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione (CAS No. 1158218-32-6) is a synthetic compound that belongs to the class of pyrido-naphthyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C₁₉H₂₁N₃O₃
  • Molecular Weight : 339.4 g/mol
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

Research indicates that compounds similar to 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine derivatives may act through various mechanisms:

  • Enzyme Inhibition :
    • Compounds within this class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .
  • Chelation of Divalent Cations :
    • Research has identified that related naphthyridine derivatives can chelate divalent cations such as Zn²⁺ and Fe²⁺. This chelation may disrupt metal-dependent enzymatic processes in pathogens like Trypanosoma brucei and Leishmania donovani, suggesting a potential role in antiparasitic therapies .

Antimicrobial Activity

The compound's antimicrobial properties have been explored through various assays. Table 1 summarizes the findings related to its antibacterial and antifungal activities.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Candida albicansSignificant inhibition
Escherichia coliLow inhibition

Case Studies

  • Inhibition of AChE :
    • A study highlighted that a series of naphthyridine derivatives exhibited potent AChE inhibition with IC₅₀ values ranging from 0.5 to 5 µM. The structure-activity relationship indicated that modifications at the 8-position significantly enhanced inhibitory activity .
  • Antiparasitic Effects :
    • In vitro studies demonstrated that certain naphthyridine derivatives showed effective inhibition against Leishmania donovani with an EC₅₀ value of approximately 0.76 µM, indicating strong potential for development into antiparasitic agents .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C19H21N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h6-9,12-13,23H,1-5,10-11H2

InChI Key

HHEPTGMTAUXSDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO

Origin of Product

United States

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